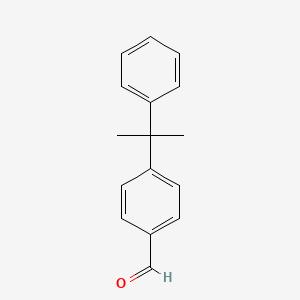

4-(2-Phenylpropan-2-yl)benzaldehyde

Description

4-(2-Phenylpropan-2-yl)benzaldehyde is a benzaldehyde derivative featuring a bulky 2-phenylpropan-2-yl (tert-butyl-phenyl) substituent at the para position. This structure confers unique steric and electronic properties, distinguishing it from simpler benzaldehyde analogs. The compound is primarily utilized in synthesizing phthalocyanines, macrocyclic complexes with applications in materials science, including photodynamic therapy and dye sensitization . Its bulky substituent enhances thermal stability and influences reactivity in condensation and cyclization reactions, making it valuable for creating sterically hindered architectures.

Properties

Molecular Formula |

C16H16O |

|---|---|

Molecular Weight |

224.30 g/mol |

IUPAC Name |

4-(2-phenylpropan-2-yl)benzaldehyde |

InChI |

InChI=1S/C16H16O/c1-16(2,14-6-4-3-5-7-14)15-10-8-13(12-17)9-11-15/h3-12H,1-2H3 |

InChI Key |

JMSFZACADUHQFE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)C=O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Electronic Features

The table below compares key structural attributes and electronic effects of 4-(2-Phenylpropan-2-yl)benzaldehyde with analogous benzaldehyde derivatives:

| Compound Name | Substituent | Molecular Weight (g/mol) | Electronic Effect |

|---|---|---|---|

| 4-(2-Phenylpropan-2-yl)benzaldehyde | 2-Phenylpropan-2-yl | 224.3 | Electron-donating (steric) |

| 4-Chlorobenzaldehyde | Chloro | 140.6 | Strongly electron-withdrawing |

| 4-[bis(2-hydroxyethyl)amino]benzaldehyde | Bis(2-hydroxyethyl)amino | 209.2 | Electron-donating (polar) |

| 4-(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde | Benzimidazolyl-sulfanyl | 254.3 | Moderate electron-withdrawing |

| 4-(5-Methyl-furan-2-yl)-benzaldehyde | 5-Methyl-furyl | 186.2 | Electron-rich (aromatic) |

| 4-[(1-Phenylprop-2-enyl)oxy]benzaldehyde | Allylphenyl-ether | 238.3 | Mildly electron-donating |

Key Observations:

- Steric Effects : The 2-phenylpropan-2-yl group imposes significant steric hindrance, reducing reactivity in nucleophilic additions compared to smaller substituents like chloro or furyl .

- Electronic Effects : Electron-withdrawing groups (e.g., chloro) activate the aldehyde for nucleophilic substitution, whereas bulky or electron-donating groups (e.g., tert-butyl-phenyl) deactivate it .

Condensation Reactions

- 4-(2-Phenylpropan-2-yl)benzaldehyde : Used in phthalocyanine synthesis due to its ability to stabilize macrocyclic structures via steric protection .

- 4-Chlorobenzaldehyde: Reacts with 4-hydroxycoumarin to form heterocycles but fails in nucleophilic substitutions with diethanolamine due to insufficient activation .

- Imidazole Derivatives (e.g., PEMA) : Serve as fluorescent probes; the imidazole moiety enables metal ion coordination and fluorescence quenching .

Solubility and Stability

- The bulky 2-phenylpropan-2-yl group reduces solubility in polar solvents (e.g., water) but enhances thermal stability. In contrast, 4-[bis(2-hydroxyethyl)amino]benzaldehyde exhibits high polarity and water solubility due to its hydroxyethyl groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.